molecular formula C33H42N4O10 B134413 Caspase-1 Inhibitor IV CAS No. 154674-81-4

Caspase-1 Inhibitor IV

Cat. No. B134413
M. Wt: 654.7 g/mol
InChI Key: LOACDHZQOPEFKK-NFJAKAEBSA-N
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Description

Caspase-1 Inhibitor IV: Comprehensive Analysis

Caspase-1, also known as interleukin-1beta converting enzyme (ICE), is a crucial enzyme in the inflammatory process, responsible for the maturation of pro-inflammatory cytokines such as IL-1β. Inhibitors of caspase-1 are of significant interest due to their potential therapeutic applications in treating inflammatory and autoimmune diseases. Caspase-1 inhibitors can be derived from both endogenous sources, such as proteins from the inhibitor of apoptosis (IAP) family, and synthetic compounds designed to interact with the enzyme's active site .

Synthesis Analysis

The synthesis of caspase-1 inhibitors has been approached through various strategies. Aryloxymethyl and acyloxymethyl ketones have been used to inhibit caspase-1 activity, with the synthesis involving the creation of compounds that exhibit both reversible inhibition and slower irreversible inactivation . Another approach involves the use of diphenyl ether sulfonamide, designed to improve potency by interacting with the hydrophobic region of the enzyme . Additionally, structure-based design has led to the development of nonpeptide small molecule inhibitors, which incorporate an arylsulfonamide moiety to mimic the native substrate's interactions .

Molecular Structure Analysis

The molecular structure of caspase-1 inhibitors is critical for their efficacy. Noncovalent tripeptidyl benzyl- and cyclohexyl-amine inhibitors have been designed to selectively inhibit caspase-1 by incorporating a secondary amine isostere, which replaces the conventional electrophile and avoids covalent and indiscriminate reactions with thiols . The structure-based design has also been employed to create inhibitors containing a diphenyl ether sulfonamide, which forms favorable interactions with the enzyme's active site .

Chemical Reactions Analysis

Caspase-1 inhibitors interact with the enzyme through various chemical reactions. Bimodal inhibitors exhibit a combination of potent slow-binding reversible inhibition and slower irreversible inactivation, which requires careful kinetic analysis to understand . The noncovalent inhibitors avoid covalent interactions, instead of relying on competitive inhibition to prevent the enzyme's activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of caspase-1 inhibitors are tailored to enhance their selectivity and potency. For instance, the introduction of a diphenyl ether sulfonamide group aims to increase hydrophobic interactions and improve binding affinity . The use of nonpeptide small molecule inhibitors is a strategy to reduce the peptidyl characteristics of the compounds, making them more drug-like and potentially increasing their bioavailability .

Scientific Research Applications

Role in Programmed Cell Death

Caspase-1 Inhibitor IV is crucial in the study of apoptosis, specifically in understanding the function and specificity of caspases. It provides a foundational basis for further exploring the biological roles of caspases and designing selective inhibitors for caspase-mediated diseases (Grütter, 2000).

Involvement in Autophagic Cell Death

Research shows that caspase-1 inhibition can induce autophagic cell death. This was demonstrated in a molecular pathway where caspase-8 inhibition led to autophagy, suggesting a complex interplay between apoptosis and autophagy in cell death regulation (Yu et al., 2004).

Impact on Cerebral Ischemia

Caspase-1 inhibitors have been explored for their neuroprotective effects in cerebral ischemia. Studies have shown that these inhibitors can significantly reduce brain damage induced by transient ischemia, indicating their potential in acute central nervous system (CNS) injury treatments (Ross et al., 2007).

Relation to Parkinson's Disease

In the context of Parkinson's Disease (PD), caspase-1 deficiency or inhibition has been found to alleviate dopaminergic neuronal death. This suggests a role for caspase-1 in the pathogenesis of PD and positions it as a potential therapeutic target (Qiao et al., 2017).

Caspases in Acute Renal Failure

Caspase inhibitors, including caspase-1 inhibitors, have shown efficacy in reducing renal function impairment and cellular death in acute renal failure scenarios. This highlights their role in mitigating inflammation, apoptosis, and other pathogenic mechanisms in kidney injuries (Homsi et al., 2006).

Therapeutic Interventions in Cancer

The study of caspase-1 inhibitors extends to cancer therapy, where they are evaluated for their ability to promote cancer cell survival and proliferation, potentially offering new approaches in cancer treatment (Fulda & Vučić, 2012).

Intranasal Delivery in Ischemia

The intranasal delivery of caspase-1 inhibitors has been researched for treating global cerebral ischemia. This mode of administration showed potential in reducing neuroinflammation and apoptotic neuronal damage (Zhao et al., 2017).

Evolutionary Perspectives

Research into the evolutionary strategies for the origin of caspase-1 inhibitors provides insights into their biological development and function, contributing to a deeper understanding of their role in various physiological processes (Cunha et al., 2008).

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(2,6-dimethylbenzoyl)oxy-4-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H42N4O10/c1-17(2)29(37-31(44)25(35-21(6)38)14-22-10-12-23(39)13-11-22)32(45)34-20(5)30(43)36-24(15-27(41)42)26(40)16-47-33(46)28-18(3)8-7-9-19(28)4/h7-13,17,20,24-25,29,39H,14-16H2,1-6H3,(H,34,45)(H,35,38)(H,36,43)(H,37,44)(H,41,42)/t20-,24-,25-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOACDHZQOPEFKK-NFJAKAEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H42N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

654.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ac-yvad-2,6-dimethylbenzoyloxymethylketone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
S Schlosser, F Gansauge, M Ramadani, HG Beger… - FEBS letters, 2001 - Elsevier
Caspase-1 (interleukin-1β-converting enzyme) is reported to play an important role in the regulation of apoptosis. We investigated the inhibition of caspase-1 by the cell permeable …
Number of citations: 23 www.sciencedirect.com
Y Sun, H Kita - Journal of Allergy and Clinical Immunology, 2014 - jacionline.org
… tions, cells were preincubated before stimulation with caspase-1 inhibitor IV (YVAD-fmk), actinomycin D, bisindolylmaleimide I (BIM I: GF109203X), BAY 61-3606, and BAPTA-AM. …
Number of citations: 2 www.jacionline.org
ML Gabelloni, F Sabbione, C Jancic… - European journal of …, 2013 - Wiley Online Library
… A role for caspase-1 in IL-1β processing was also evidenced by the ability of the caspase-1 inhibitor IV to reduce IL-1β release by LPS- and LPS+ATP-stimulated neutrophils (Fig. 2C) …
Number of citations: 71 onlinelibrary.wiley.com
ML Bowie, EC Dietze, J Delrow, GR Bean, MM Troch… - Oncogene, 2004 - nature.com
… HMEC-E6 cells were pretreated with caspase-1 inhibitor IV to test … Pretreatment with 15 nM caspase-1 inhibitor IV 3 h prior to … Caspase-1 inhibitor IV treatment alone did not alter the …
Number of citations: 57 www.nature.com
S Gaul, A Leszczynska, F Alegre, B Kaufmann… - Journal of …, 2021 - Elsevier
Background & Aims Increased hepatocyte death contributes to the pathology of acute and chronic liver diseases. However, the role of hepatocyte pyroptosis and extracellular …
Number of citations: 263 www.sciencedirect.com
P Pelegrin, A Surprenant - The EMBO journal, 2006 - embopress.org
… antibody (Buell et al, 1998), 50 μM CBX, 100 μM of cell-permeable and irreversible inhibitor of caspase-1 (Ac-YVAD-2,6-dimethylbenzoyloxymethyl ketone (AOM), caspase-1 inhibitor IV…
Number of citations: 673 www.embopress.org
A Potthoff, S Ledig, J Martin, O Jandl, M Cornberg… - …, 2002 - Wiley Online Library
Background and Aims. H. pylori infection results in an increased epithelial apoptosis in gastritis and duodenal ulcer patients. We investigated the role and type of activation of caspases …
Number of citations: 61 onlinelibrary.wiley.com
P Pelegrin, C Barroso-Gutierrez… - The Journal of …, 2008 - journals.aai.org
… Where indicated, cells were treated with 100 μM of the cell-permeable, irreversible inhibitor of caspase-1 (Ac-YVAD-2,6-dimethylbenzoyloxymethyl ketone (AOM), caspase-1 inhibitor IV; …
Number of citations: 466 journals.aai.org
Y Zhang, Q Jin, X Li, M Jiang, BW Cui… - Journal of agricultural …, 2018 - ACS Publications
… The P2X7R inhibitor (A438079), caspase-1 inhibitor IV, and the TLR4 inhibitor (CLI-095) also significantly suppressed the protein levels of P2X7R. Moreover, caspase-1 inhibitor IV and …
Number of citations: 45 pubs.acs.org
LC Fan, JL Lin, JW Yang, B Mao… - … of Physiology-Lung …, 2017 - journals.physiology.org
… , 10 mM HEPES) and incubated with 1 U active recombinant mouse caspase-1 (BioVision, Milpitas) per 50 μl lysate in the presence or absence of macrolide or caspase-1 inhibitor IV (…
Number of citations: 27 journals.physiology.org

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